molecular formula C5H7BO3 B151840 5-Methylfuran-2-boronic acid CAS No. 62306-79-0

5-Methylfuran-2-boronic acid

Cat. No. B151840
CAS RN: 62306-79-0
M. Wt: 125.92 g/mol
InChI Key: LMJIDBVSSSPRII-UHFFFAOYSA-N
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Description

5-Methylfuran-2-boronic acid is a compound that is not directly discussed in the provided papers. However, boronic acids, in general, are versatile building blocks in organic synthesis and are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them useful in various chemical reactions, including catalysis and the construction of complex molecular architectures .

Synthesis Analysis

While the synthesis of 5-methylfuran-2-boronic acid is not explicitly covered in the provided papers, boronic acids can be synthesized through various methods. For instance, boronic acids can be generated in situ from related compounds, such as 4-methoxy-2-furanolates, which undergo regioselective reactions to yield substituted boronic acids . Additionally, boronic acids can be involved in one-pot synthesis routes, as seen in the amine-promoted Petasis borono-Mannich reaction, which provides an efficient route toward functionalized compounds .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity. For example, the X-ray single-crystal diffraction study of a related compound, 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, helped establish the product's structure and provided insight into the reaction mechanism . Such structural analyses are essential for understanding the reactivity and potential applications of boronic acid derivatives, including 5-methylfuran-2-boronic acid.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They can act as catalysts in the dehydration of hexoses to produce valuable furanic compounds . Furthermore, they can engage in transition-metal-free reactions, such as the ring-opening of furans to yield functionalized γ-ketoaldehydes . These reactions demonstrate the versatility of boronic acids in organic synthesis and their potential utility in the synthesis of 5-methylfuran-2-boronic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, boric acid, a simple boronic acid, is non-corrosive and non-toxic, making it an attractive catalyst compared to more hazardous alternatives . The reactivity of boronic acids can also be tuned by the introduction of substituents, as seen in the case of N-alkyl-4-boronopyridinium halides, which exhibit different catalytic efficiencies compared to boric acid . These properties are important when considering the synthesis and applications of 5-methylfuran-2-boronic acid.

Scientific Research Applications

Fluorescent Chemosensors

5-Methylfuran-2-boronic acid contributes to the field of fluorescent chemosensors. Boronic acids, including 5-methylfuran-2-boronic acid, interact with diols to form cyclic structures useful in fluorescent sensors. These sensors can detect carbohydrates and bioactive substances, aiding in disease diagnosis and treatment (Huang et al., 2012).

Biomedical Applications

Boronic acids are valuable in biomedical applications, such as HIV, obesity, diabetes, and cancer treatment. 5-Methylfuran-2-boronic acid, as part of this class, may contribute to these applications due to its unique reactivity and solubility (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids like 5-methylfuran-2-boronic acid are utilized in various sensing applications, including detection in both homogeneous assays and heterogeneous environments. Their interaction with diols is essential for applications in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Organic Synthesis

5-Methylfuran-2-boronic acid is also significant in organic synthesis, especially in Suzuki-Miyaura coupling reactions. It’s particularly useful in coupling processes involving challenging substrates, contributing to the synthesis of various organic compounds (Kinzel et al., 2010).

Pharmaceutical Development

The unique structure of boronic acids, including 5-methylfuran-2-boronic acid, aids in developing enzyme inhibitors, cancer therapy agents, and saccharide recognition molecules. This versatility is crucial for pharmaceutical research and development (Yang et al., 2003).

Catalysis and Enantioselective Reactions

Boronic acids are versatile in organic reactions, including catalysis. They are used in reactions like the aza-Michael addition, demonstrating the significance of 5-methylfuran-2-boronic acid in enantioselective processes (Hashimoto et al., 2015).

Synthesis Facilitation

5-Methylfuran-2-boronic acid, as part of boronic acids, plays a role in simplifying boronic acid syntheses. Its volatility and reactivity are leveraged to eliminate cumbersome purification steps, enhancing efficiency in chemical syntheses (Hinkes & Klein, 2019).

Safety And Hazards

5-Methylfuran-2-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as non-combustible .

properties

IUPAC Name

(5-methylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIDBVSSSPRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370262
Record name 5-Methylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfuran-2-boronic acid

CAS RN

62306-79-0
Record name 5-Methylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furanboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Yang, N Ma, Y He, X Yu, B Yao - Current Organocatalysis, 2022 - ingentaconnect.com
Background: The synthesis of 5-arylation uracil nucleosides is an imperative challenge, especially for the method of Suzuki reaction using N-unprotected uracil as materials, which …
Number of citations: 0 www.ingentaconnect.com
RJ Gillespie, SJ Bamford, R Botting… - Journal of medicinal …, 2009 - ACS Publications
… Palladium-mediated Suzuki coupling of 5-methylfuran-2-boronic acid and 2,6-diamino-4-chloro-5-nitropyrimidine 6 (30, 31) gave the required bicyclic core, which was reduced to give …
Number of citations: 118 pubs.acs.org
A Butkevich - 2011 - search.proquest.com
This dissertation comprises two separate projects, relying on the use of multicomponent reactions as a common theme. The introduction (Chapter 1) briefly overviews the utility of …
Number of citations: 0 search.proquest.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
… , 2-furanylboronic acid and 5-methylfuran-2-boronic acid under the standard conditions gave the … However, for the reaction with 5-methylfuran-2-boronic acid, the low yield resulted from …
Number of citations: 1 www.mdpi.com
Z Li, L Kou, X Fu, Z Xie, M Xu, L Guo, T Lin… - Journal of Enzyme …, 2022 - Taylor & Francis
… The synthesis of compound 17 (Scheme 2) started from 5-methylfuran-2-boronic acid pinacol ester (11), according to the synthesis method of compound 7a, and 17 was generated in …
Number of citations: 4 www.tandfonline.com
A Luxenburger, N Bougen-Zhukov… - Journal of Medicinal …, 2021 - ACS Publications
… mixed and matched approach, were synthesized in two steps from 2,4-dichloro-6-methoxyquinoline (24) (72; Scheme 3 I) via a Suzuki reaction with 5-methylfuran-2-boronic acid …
Number of citations: 4 pubs.acs.org
RJ Gillespie, SJ Bamford, A Clay, S Gaur… - Bioorganic & medicinal …, 2009 - Elsevier
… Coupling with 5-methylfuran-2-boronic acid to give the biaryls 95–97 was followed by displacement of the 4-chloro moiety with sodium cyanide and hydrolysis to yield the corresponding …
Number of citations: 41 www.sciencedirect.com

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